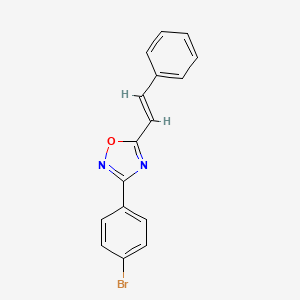![molecular formula C19H17N5O B5347176 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5347176.png)
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide, also known as PDP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PDP has been shown to have a high affinity for a specific protein target, making it a promising candidate for the treatment of various diseases. In
Mechanism of Action
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide works by inhibiting the activity of a specific protein target, which is involved in various cellular processes. The inhibition of this protein target leads to the suppression of various signaling pathways, which can result in the suppression of cell growth and proliferation. This compound has been shown to be a selective inhibitor of this protein target, which makes it a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and proliferation in cancer cells, reduce inflammation in animal models, and improve cognitive function in animal models of neurodegenerative diseases. This compound has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has a high affinity for a specific protein target, which makes it a useful tool for studying the function of this protein target. However, this compound also has some limitations for lab experiments. It can be difficult to obtain high yields of this compound, and it may not be effective in all cell types or animal models.
Future Directions
There are several future directions for research on N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide. One area of research is the development of more efficient synthesis methods for this compound and related compounds. Another area of research is the optimization of this compound for use in specific disease models. Additionally, the mechanism of action of this compound and its protein target could be further studied to gain a better understanding of its potential therapeutic applications. Finally, the development of this compound as a therapeutic agent could be further explored, including preclinical and clinical studies to assess its safety and efficacy.
Synthesis Methods
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide involves several steps, starting with the reaction of 3-bromo-1-(pyrazol-1-yl)methylbenzene with pyrazolo[1,5-a]pyridine in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 1H-pyrazole-1-carboxaldehyde in the presence of palladium acetate and triphenylphosphine to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for a specific protein target, which makes it a promising candidate for the treatment of various diseases. This compound has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(pyrazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c25-19(20-12-17-13-22-24-10-2-1-7-18(17)24)16-6-3-5-15(11-16)14-23-9-4-8-21-23/h1-11,13H,12,14H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCSVVUSBVYFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=CC(=C3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5347093.png)
![N-methyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5347098.png)
![N-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-4-yl]acetamide](/img/structure/B5347105.png)
![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5347108.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5347116.png)

![rel-(4aS,8aR)-6-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5347129.png)
![1-{6-[(2R*,3S*,6R*)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-pyridinyl}ethanone](/img/structure/B5347136.png)
![2-[(4-allyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5347138.png)

![N-{2-[(2R)-2-pyrrolidinyl]ethyl}-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5347146.png)
![2-fluoro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5347149.png)
![1-[(5-ethyl-2-pyridinyl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5347162.png)
![N-[(2-methylphenyl)(phenyl)methyl]propanamide](/img/structure/B5347168.png)